molecular formula C10H14O4 B5809068 3,4-bis(1-hydroxyethylidene)-2,5-hexanedione

3,4-bis(1-hydroxyethylidene)-2,5-hexanedione

Cat. No. B5809068
M. Wt: 198.22 g/mol
InChI Key: XOBLUENFVWOWQV-IQHOYWBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-bis(1-hydroxyethylidene)-2,5-hexanedione, commonly known as acetylacetone, is a well-known ligand in coordination chemistry. It is a beta-diketone with the molecular formula C5H8O2. Acetylacetone is widely used in various fields such as organic synthesis, polymer chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of acetylacetone as a ligand involves the formation of a chelate complex with the metal ion. The oxygen atoms of the carbonyl groups in acetylacetone coordinate with the metal ion to form a stable complex. The chelate effect increases the stability of the complex and enhances the reactivity of the metal ion.
Biochemical and Physiological Effects:
Acetylacetone has been found to have antioxidant properties and has been shown to protect against oxidative stress in various cell types. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of acetylacetone.

Advantages and Limitations for Lab Experiments

Acetylacetone is a versatile ligand that can form stable complexes with a wide range of metal ions. Its small molecular size and low toxicity make it an ideal ligand for various lab experiments. However, acetylacetone has a low boiling point and can decompose at high temperatures, which limits its use in high-temperature reactions.

Future Directions

Acetylacetone has a wide range of potential applications in various fields such as catalysis, materials science, and biochemistry. Future research can focus on the development of new synthetic methods for acetylacetone derivatives, the study of its biological activities, and the exploration of its potential as a therapeutic agent for various diseases.
In conclusion, acetylacetone is a versatile ligand that has been extensively studied for its coordination chemistry and potential applications in various fields. Its unique properties make it an important compound in scientific research, and further research is needed to fully understand its potential applications.

Synthesis Methods

Acetylacetone can be synthesized by the reaction of ethyl acetoacetate with acetic anhydride in the presence of a catalyst. The reaction is shown below:
CH3COCH2COOEt + (CH3CO)2O → CH3COCH2C(O)CH3 + CH3COOH + EtOH

Scientific Research Applications

Acetylacetone is widely used in scientific research as a ligand for various metal ions. It forms stable complexes with metal ions such as Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). These complexes have been extensively studied for their catalytic, magnetic, and optical properties. Acetylacetone has also been used as a precursor for the synthesis of various organic compounds such as beta-diketones, enones, and pyrazoles.

properties

IUPAC Name

(3E,4E)-3,4-bis(1-hydroxyethylidene)hexane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h11,13H,1-4H3/b9-5-,10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBLUENFVWOWQV-IQHOYWBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)C(=C(C)O)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=C(\O)/C)/C(=O)C)\C(=O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(1-hydroxyethylidene)hexane-2,5-dione

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